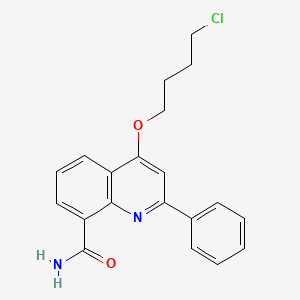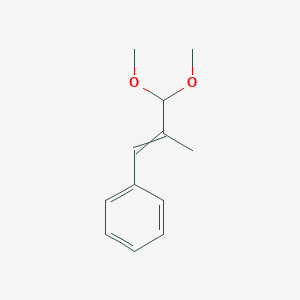
4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a phenyl group, and a chlorobutoxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-2(1H)-quinolinone, which is then reacted with 1-bromo-4-chlorobutane to form 7-(4-chlorobutoxy)-2(1H)-quinolinone . This intermediate is further reacted with appropriate reagents to introduce the phenyl and carboxamide groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes selecting suitable solvents, bases, and temperatures. For example, using potassium carbonate as a base and N,N-dimethylacetamide as a solvent at elevated temperatures can result in good yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(4-Chlorobutoxy)-2(1H)-quinolinone: A precursor in the synthesis of 4-(4-Chlorobutoxy)-2-phenylquinoline-8-carboxamide.
Benzene, (4-chlorobutoxy)-: A related compound with a similar chlorobutoxy side chain.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its quinoline core, phenyl group, and chlorobutoxy side chain contribute to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
662159-70-8 |
|---|---|
Molekularformel |
C20H19ClN2O2 |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
4-(4-chlorobutoxy)-2-phenylquinoline-8-carboxamide |
InChI |
InChI=1S/C20H19ClN2O2/c21-11-4-5-12-25-18-13-17(14-7-2-1-3-8-14)23-19-15(18)9-6-10-16(19)20(22)24/h1-3,6-10,13H,4-5,11-12H2,(H2,22,24) |
InChI-Schlüssel |
IFUKYWYOJVEEKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)N)C(=C2)OCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)

![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)

![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate](/img/structure/B12529201.png)
![3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12529213.png)
![2-[[6-(2-Acetyloxyethylamino)-6-oxohexanoyl]amino]ethyl acetate](/img/structure/B12529216.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
